molecular formula C19H22FN3O3S B5375301 N-BENZYL-2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE

N-BENZYL-2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE

Cat. No.: B5375301
M. Wt: 391.5 g/mol
InChI Key: HIRLYRSVZHGLAO-UHFFFAOYSA-N
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Description

N-BENZYL-2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE is a chemical compound with the molecular formula C19H22FN3O. It is a derivative of piperazine and is characterized by the presence of a benzyl group, a fluorobenzenesulfonyl group, and an acetamide group. This compound is of interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction yields 4-(4-fluorobenzenesulfonyl)piperazine.

    Benzylation: The next step involves the benzylation of the piperazine intermediate. This is achieved by reacting the intermediate with benzyl chloride in the presence of a base.

    Acetylation: The final step involves the acetylation of the benzylated piperazine intermediate with acetic anhydride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluorobenzenesulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzyl or sulfonyl derivatives.

Scientific Research Applications

N-BENZYL-2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-BENZYL-2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE involves its interaction with neuronal voltage-sensitive sodium channels. It acts as a moderate binder to these channels, which may contribute to its anticonvulsant activity . The compound may also interact with other molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE is unique due to the presence of the fluorobenzenesulfonyl group, which may enhance its pharmacological activity and binding affinity to specific molecular targets compared to similar compounds.

Properties

IUPAC Name

N-benzyl-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3S/c20-17-6-8-18(9-7-17)27(25,26)23-12-10-22(11-13-23)15-19(24)21-14-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRLYRSVZHGLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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